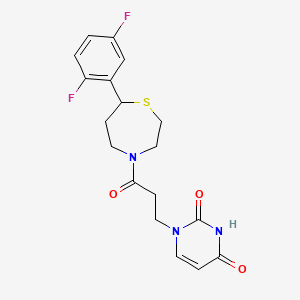
1-(3-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrimidinedione derivative, which is a class of compounds that includes various pharmaceutical drugs. Pyrimidinediones (also known as pyrimidine-2,4-diones or uracils) are a type of pyrimidine, a class of organic compounds with a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidinedione ring, possibly through a condensation reaction of a suitable diamine with a dicarbonyl compound. The 1,4-thiazepan-4-yl and 2,5-difluorophenyl groups would likely be introduced in subsequent steps, although the exact methods would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidinedione ring, along with the 1,4-thiazepan-4-yl and 2,5-difluorophenyl substituents. The exact geometry and electronic structure could be determined using computational methods such as density functional theory .Chemical Reactions Analysis
As a pyrimidinedione derivative, this compound might undergo reactions typical of this class of compounds, such as nucleophilic substitution or addition reactions at the carbonyl groups. The presence of the 1,4-thiazepan-4-yl and 2,5-difluorophenyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrimidinedione ring, which contains polar carbonyl groups, could influence its solubility in different solvents. The 2,5-difluorophenyl group could also influence its properties .Applications De Recherche Scientifique
Synthetic Chemistry Applications Compounds containing pyrimidine-2,4(1H,3H)-dione structures have been extensively researched for their versatility in chemical syntheses. For instance, studies on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones have demonstrated innovative approaches to create compounds with potential biological activities (Ibrahim et al., 2011). These methodologies enable the development of novel derivatives with varied therapeutic potentials by manipulating the core pyrimidine structure, highlighting the compound's significance in drug discovery and development processes.
Pharmacological Research Pyrimidine derivatives have shown a wide range of pharmacological activities. Research has uncovered that some derivatives exhibit hypotensive activity, indicating potential applications in the development of new antihypertensive drugs (Kataev et al., 2014). Such studies are crucial for understanding the mechanisms of action of these compounds and for exploring their therapeutic efficacy in treating cardiovascular diseases.
Antimicrobial and Antifungal Applications The antimicrobial and antifungal activities of pyrimidine derivatives have been explored, with some compounds demonstrating significant efficacy against various bacterial and fungal strains. This research avenue suggests that pyrimidine-2,4(1H,3H)-dione derivatives could be potent candidates for the development of new antimicrobial and antifungal agents, addressing the growing concern over antibiotic resistance (Aksinenko et al., 2016).
Immunopotentiating Effects In the realm of immunology, certain pyrimidine derivatives have been identified to possess immunopotentiating effects, enhancing the body's immune response to various pathogens. This property is particularly valuable in the development of novel therapeutic strategies for combating viral infections, showcasing the compound's potential in immunotherapy (Smee et al., 1989).
Orientations Futures
Propriétés
IUPAC Name |
1-[3-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c19-12-1-2-14(20)13(11-12)15-3-6-22(9-10-27-15)17(25)5-8-23-7-4-16(24)21-18(23)26/h1-2,4,7,11,15H,3,5-6,8-10H2,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHJQOILBVPKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2717409.png)
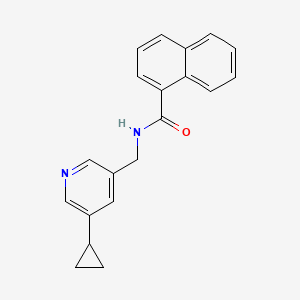
![4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole](/img/structure/B2717411.png)
![N-(2-(1H-indol-3-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2717412.png)

![2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2717417.png)
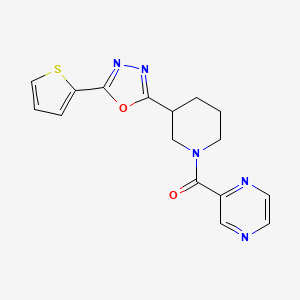
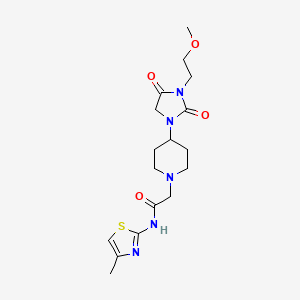
![Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2717424.png)
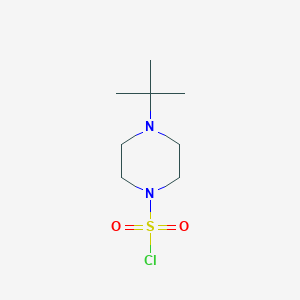
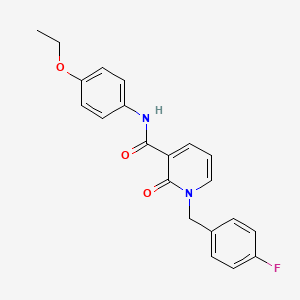
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one hydrochloride](/img/structure/B2717428.png)

